molecular formula C17H25BrN2O B248111 N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

カタログ番号 B248111
分子量: 353.3 g/mol
InChIキー: ZSZPPDYLEWGLGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide, also known as BCT-197, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which is involved in the recruitment of neutrophils and other immune cells to sites of inflammation.

作用機序

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide selectively inhibits the CXCR2 receptor, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment of these cells to sites of inflammation, where they can cause tissue damage and contribute to the pathogenesis of inflammatory diseases. By inhibiting CXCR2, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide reduces neutrophil infiltration and attenuates the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in neutrophil infiltration, decreased production of pro-inflammatory cytokines, and improved lung function in animal models of inflammatory lung diseases. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has also been shown to reduce the severity of lung injury in a model of ARDS.

実験室実験の利点と制限

One of the advantages of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its selectivity for the CXCR2 receptor, which reduces the risk of off-target effects. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is also relatively stable and can be administered orally, making it a convenient compound for preclinical studies. However, one limitation of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its relatively low solubility, which can make it challenging to administer at high doses.

将来の方向性

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. One area of interest is the potential use of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction for research is the development of more potent and selective CXCR2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in human clinical trials.

合成法

The synthesis of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide involves the reaction of 4-bromo-3-methylbenzylamine with 3-[(cyclopropylmethyl)(propyl)amino]propanenitrile in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in its pure form. The overall yield of the synthesis process is approximately 40%.

科学的研究の応用

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). In preclinical studies, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to reduce neutrophil infiltration, decrease pro-inflammatory cytokine production, and improve lung function in animal models of these diseases.

特性

製品名

N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide

分子式

C17H25BrN2O

分子量

353.3 g/mol

IUPAC名

N-(4-bromo-3-methylphenyl)-3-[cyclopropylmethyl(propyl)amino]propanamide

InChI

InChI=1S/C17H25BrN2O/c1-3-9-20(12-14-4-5-14)10-8-17(21)19-15-6-7-16(18)13(2)11-15/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,19,21)

InChIキー

ZSZPPDYLEWGLGZ-UHFFFAOYSA-N

SMILES

CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2

正規SMILES

CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。